An In-Depth Technical Guide to 6-Bromo-4-nitro-2,3-dihydro-1H-inden-5-ol (CAS 139515-86-9)
An In-Depth Technical Guide to 6-Bromo-4-nitro-2,3-dihydro-1H-inden-5-ol (CAS 139515-86-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 6-Bromo-4-nitro-2,3-dihydro-1H-inden-5-ol (CAS 139515-86-9). While this compound is commercially available, detailed scientific literature on its specific synthesis and biological applications is limited. Therefore, this guide combines available data with expert scientific insights to present plausible synthetic routes, characterization methodologies, and potential areas of investigation for its use in research and drug development. The document is structured to provide a foundational understanding for researchers interested in exploring the utility of this unique substituted indanol derivative.
Chemical Identity and Physicochemical Properties
6-Bromo-4-nitro-2,3-dihydro-1H-inden-5-ol is a substituted indanol, a class of compounds that are of interest in medicinal chemistry due to their rigid bicyclic scaffold. The presence of a bromine atom, a nitro group, and a hydroxyl group on the aromatic ring suggests multiple avenues for chemical modification and potential biological activity.
Structure and Nomenclature
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CAS Number : 139515-86-9
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IUPAC Name : 6-Bromo-4-nitro-2,3-dihydro-1H-inden-5-ol
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Molecular Formula : C₉H₈BrNO₃[1]
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Molecular Weight : 258.07 g/mol [1]
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Canonical SMILES : C1C(C=C(C2=C1C=C(C(=O)N2)Br)[O-])O
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InChI Key : InChI=1S/C9H8BrNO3/c10-6-4-7(11(14)15)8(12)5-2-1-3-9(5)13-6/h1,3-4,12H,2H2
Physicochemical Data
Quantitative experimental data for this specific compound is not widely published. The following table includes data from supplier information and predicted values. Researchers are strongly encouraged to determine these properties experimentally.
| Property | Value/Prediction | Source |
| Appearance | Predicted to be a solid at room temperature | [2] |
| Boiling Point | 298.2±40.0°C at 760 mmHg (Predicted) | [1] |
| Storage | 2-8°C, dry, sealed | [1] |
Synthesis and Purification
Proposed Synthetic Pathway
The synthesis can be conceptualized as a two-step process involving nitration followed by bromination. The hydroxyl group of the starting material is a strongly activating ortho-, para-director, while the ketone is a meta-directing deactivator. This electronic landscape can be exploited to achieve the desired substitution pattern.
Caption: Proposed two-step synthesis of 6-Bromo-4-nitro-2,3-dihydro-1H-inden-5-ol.
Step-by-Step Experimental Protocol (Hypothetical)
Step 1: Nitration of 5-Hydroxy-2,3-dihydro-1H-inden-1-one
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Reaction Setup : In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 5-hydroxy-2,3-dihydro-1H-inden-1-one in concentrated sulfuric acid at 0°C.
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Addition of Nitrating Agent : Slowly add a cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise via the dropping funnel, ensuring the temperature does not exceed 5°C.
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Reaction Monitoring : After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up : Carefully pour the reaction mixture over crushed ice and stir until the ice has melted. The product should precipitate out of the solution.
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Isolation : Collect the solid precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.
Step 2: Bromination of 5-Hydroxy-4-nitro-2,3-dihydro-1H-inden-1-one
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Reaction Setup : Dissolve the crude product from the previous step in a suitable solvent such as acetonitrile in a round-bottom flask.
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Addition of Brominating Agent : Add N-Bromosuccinimide (NBS) portion-wise to the solution at room temperature.
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Reaction Monitoring : Stir the reaction mixture at room temperature and monitor its progress by TLC.
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Work-up : Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Potential Applications in Research and Drug Development
The structural features of 6-Bromo-4-nitro-2,3-dihydro-1H-inden-5-ol suggest its potential as a versatile building block in medicinal chemistry.
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Scaffold for Kinase Inhibitors : The indanone core is present in some kinase inhibitors. The functional groups on the aromatic ring could be modified to interact with specific amino acid residues in the ATP-binding pocket of kinases.[3]
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CNS-Active Agents : The rigid indane scaffold is a common feature in molecules targeting the central nervous system.
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Intermediate for Complex Synthesis : The bromine atom can be utilized in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce further complexity. The nitro group can be reduced to an amine, providing a handle for amide bond formation or other derivatizations. The hydroxyl group allows for ether or ester linkages.
Hypothetical Signaling Pathway Involvement
Given the prevalence of indanone-based molecules as kinase inhibitors, a hypothetical mechanism of action could involve the inhibition of a signaling pathway crucial for cell proliferation, such as the MAPK/ERK pathway.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
Analytical Characterization
Upon synthesis or acquisition, thorough analytical characterization is crucial to confirm the identity and purity of 6-Bromo-4-nitro-2,3-dihydro-1H-inden-5-ol.
Spectroscopic Data (Predicted)
Direct experimental spectroscopic data is not widely available. The following are predicted chemical shifts for ¹H NMR based on the analysis of structurally related compounds.
| Predicted ¹H NMR Data (400 MHz, CDCl₃) | |||
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.5 | s | 1H | Ar-H |
| ~5.5 | br s | 1H | -OH |
| ~3.0 | t | 2H | -CH₂- |
| ~2.7 | t | 2H | -CH₂- |
General Protocol for Mass Spectrometry
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Sample Preparation : Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
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Instrumentation : Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
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Data Acquisition : Acquire the mass spectrum in both positive and negative ion modes.
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Data Analysis : Look for the molecular ion peak corresponding to the calculated exact mass of the compound. The isotopic pattern for one bromine atom should be visible.
Safety and Handling
A comprehensive Material Safety Data Sheet (MSDS) for this specific compound is not publicly available. The safety information provided here is based on related compounds and general laboratory safety principles.
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Hazard Statements : Based on similar structures, this compound may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation.[4]
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Precautionary Statements :
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Wear protective gloves, protective clothing, eye protection, and face protection.
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Use only in a well-ventilated area.
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Avoid breathing dust.
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Wash skin thoroughly after handling.[5]
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Storage : Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.
Conclusion
6-Bromo-4-nitro-2,3-dihydro-1H-inden-5-ol (CAS 139515-86-9) is a chemical entity with significant potential as a building block in medicinal chemistry and drug discovery. Its polysubstituted indanol core offers a unique three-dimensional scaffold that can be further elaborated through a variety of chemical transformations. While there is a notable absence of detailed studies on this compound, this guide provides a scientifically grounded framework for its synthesis, characterization, and potential applications. It is our hope that this document will serve as a valuable resource and a catalyst for further investigation into the properties and utility of this intriguing molecule.
References
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MySkinRecipes. 6-Bromo-4-nitro-2,3-dihydro-1H-inden-5-ol. [Link]
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Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. Acta Crystallographica Section E. [Link]

